molecular formula C18H19FO2 B7960015 Methyl 4-(4-tert-butylphenyl)-3-fluorobenzoate

Methyl 4-(4-tert-butylphenyl)-3-fluorobenzoate

Cat. No.: B7960015
M. Wt: 286.3 g/mol
InChI Key: QZFIYIIQUXEMGM-UHFFFAOYSA-N
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Description

Methyl 4-(4-tert-butylphenyl)-3-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with a tert-butyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-tert-butylphenyl)-3-fluorobenzoate can be achieved through several synthetic routes. One common method involves the esterification of 4-(4-tert-butylphenyl)-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 4-(4-tert-butylphenyl)-3-fluorobenzoic acid is coupled with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-tert-butylphenyl)-3-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid are used for nitration reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide are used for hydrolysis.

Major Products Formed

    Nitration: Formation of nitro derivatives of the aromatic ring.

    Reduction: Formation of 4-(4-tert-butylphenyl)-3-fluorobenzyl alcohol.

    Hydrolysis: Formation of 4-(4-tert-butylphenyl)-3-fluorobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-(4-tert-butylphenyl)-3-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-tert-butylphenyl)-3-fluorobenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-tert-butylphenyl)-3-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-(4-tert-butylphenyl)-3-bromobenzoate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 4-(4-tert-butylphenyl)-3-iodobenzoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Methyl 4-(4-tert-butylphenyl)-3-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 4-(4-tert-butylphenyl)-3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FO2/c1-18(2,3)14-8-5-12(6-9-14)15-10-7-13(11-16(15)19)17(20)21-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFIYIIQUXEMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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